molecular formula C8H12Cl3NO B4634567 (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one

(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one

Cat. No.: B4634567
M. Wt: 244.5 g/mol
InChI Key: WGDYNQLRGWOGRE-PLNGDYQASA-N
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Description

(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one is an organic compound characterized by its unique structure, which includes a trichloromethyl group and an amino group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable hexenone precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize reaction parameters and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group and amino group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions help elucidate its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one include other trichloromethyl-substituted hexenones and aminohexenones. Examples are:

  • (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-2-one
  • (Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-4-one

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both the trichloromethyl and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl3NO/c1-7(2,3)6(13)4-5(12)8(9,10)11/h4H,12H2,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDYNQLRGWOGRE-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C(Cl)(Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
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(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
Reactant of Route 3
(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
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(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
Reactant of Route 5
(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one
Reactant of Route 6
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(Z)-5-amino-6,6,6-trichloro-2,2-dimethylhex-4-en-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.